Barasertib

描述

Barasertib has been used in trials studying the treatment of Tumors, Lymphoma, Solid Tumors, Solid Tumours, and Myeloid Leukemia, among others.

This compound is an orally bioavailable, small-molecule, dihydrogen phosphate prodrug of the pyrazoloquinazoline Aurora kinase inhibitor AZD1152-hydroxyquinazoline pyrazol anilide (AZD1152-HQPA) with potential antineoplastic activity. Upon administration and rapid conversion from the prodrug form in plasma, AZD1152-HQPA specifically binds to and inhibits Aurora kinase B, which results in the disruption of spindle checkpoint functions and chromosome alignment and, so, the disruption of chromosome segregation and cytokinesis. Consequently, cell division and cell proliferation are inhibited and apoptosis is induced in Aurora kinase B-overexpressing tumor cells. Aurora kinase B, a serine/threonine protein kinase that functions in the attachment of the mitotic spindle to the centromere, is overexpressed in a wide variety of cancer cell types.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

属性

IUPAC Name |

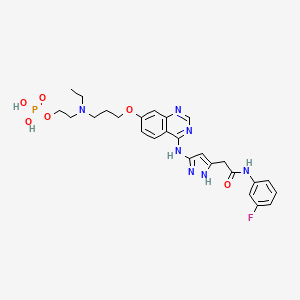

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJVVSCPOBPEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222583 | |

| Record name | Barasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722543-31-9 | |

| Record name | Barasertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722543-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barasertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Barasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XC2U7W8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Barasertib mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Barasertib

Executive Summary

This compound (AZD1152) is a highly potent and selective, second-generation inhibitor of Aurora B kinase, a key regulator of mitosis. It is administered as a dihydrogen phosphate prodrug (AZD1152) that undergoes rapid conversion in plasma to its active moiety, this compound-HQPA (hydroxyquinazoline pyrazol anilide).[1][2][3] The primary mechanism of action of this compound-HQPA is the competitive inhibition of the ATP-binding pocket of Aurora B kinase, leading to disruption of critical mitotic events.[3][4] This disruption results in failed cytokinesis, endoreduplication, polyploidy, and subsequent apoptosis in cancer cells.[1][2] Preclinical and clinical studies have demonstrated its activity against a range of hematologic and solid tumors, particularly those with high mitotic rates.[1][4][5]

Core Mechanism of Action: Selective Aurora B Kinase Inhibition

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in the regulation of the cell cycle.[6][7] this compound-HQPA is a highly selective inhibitor of Aurora B, a component of the Chromosomal Passenger Complex (CPC).[4] The CPC is critical for ensuring proper chromosome alignment and segregation during mitosis.

This compound-HQPA exerts its inhibitory effect by competing with ATP for the kinase's binding site.[3][4] This potent and selective inhibition disrupts the downstream phosphorylation of key Aurora B substrates, most notably Histone H3 at Serine 10.[1][7] This inhibition leads to a cascade of cellular events characteristic of Aurora B inhibition, including chromosome misalignment, failure of cytokinesis, and ultimately, cell death.[1]

The selectivity of this compound-HQPA for Aurora B over other kinases, particularly Aurora A, is a key feature of its therapeutic profile, minimizing off-target effects associated with pan-Aurora inhibitors.[1][8]

Pharmacodynamics and Cellular Consequences

The inhibition of Aurora B by this compound-HQPA triggers a distinct and observable sequence of events within tumor cells:

-

Inhibition of Histone H3 Phosphorylation: A primary and immediate pharmacodynamic marker of this compound activity is the suppression of Histone H3 phosphorylation on Serine 10, a crucial step for chromosome condensation and alignment during mitosis.[1][7]

-

Disruption of Mitosis: The failure to properly phosphorylate substrates leads to defects in the mitotic spindle checkpoint, improper chromosome alignment at the metaphase plate, and a failure to complete cytokinesis (the final stage of cell division).[1]

-

Induction of Polyploidy: Cells that fail to undergo cytokinesis exit mitosis and re-enter the G1 phase with a doubled set of chromosomes (endoreduplication). This results in the accumulation of polyploid cells (containing >4N DNA content), a hallmark of Aurora B inhibitor activity.[1][2]

-

Apoptosis: The resulting genomic instability and cellular stress from polyploidy ultimately trigger programmed cell death, or apoptosis, leading to a reduction in tumor cell viability.[1][2][9]

Preclinical studies in xenograft models of human colon, lung, and hematologic tumors have shown that treatment with this compound leads to significant tumor growth inhibition.[1][2]

Quantitative Analysis of Inhibitory Potency

The potency and selectivity of this compound-HQPA have been quantified in various assays. The data below highlights its high affinity for Aurora B.

Table 1: Kinase Inhibition Constants (Ki)

| Kinase Target | Ki (nM) | Source(s) |

| Aurora B | 0.36 | [1][6][8][10] |

| Aurora A | 1369 | [1][6][8][10] |

| Aurora C | 17.0 | [6] |

Table 2: Half-maximal Inhibitory Concentrations (IC50)

| Assay Type / Cell Line | IC50 (nM) | Source(s) |

| Cell-Free Assay (Aurora B) | 0.37 | [2][4][11] |

| Kinase Assay (Aurora B) | 1.0 | [4] |

| PALL-2 (Philadelphia chromosome–positive ALL) | ~5.0 | [7] |

| MV4-11 (Biphenotypic Leukemia) | ~8.0 | [7] |

| MOLM13 (Acute Monocytic Leukemia) | ~12.0 | [7] |

| Sensitive SCLC Cell Lines | < 50 | [5] |

Key Experimental Methodologies

In Vitro Kinase Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of this compound-HQPA on the enzymatic activity of purified Aurora B kinase.

Protocol:

-

Reagents Preparation: Recombinant human Aurora B kinase, a suitable peptide substrate (e.g., a synthetic peptide containing the Histone H3 phosphorylation site), and ATP are prepared in a kinase reaction buffer. This compound-HQPA is serially diluted in DMSO to create a range of test concentrations.

-

Reaction Setup: The kinase reaction is initiated by combining the Aurora B enzyme, the peptide substrate, and varying concentrations of this compound-HQPA in the wells of a microplate.

-

Initiation and Incubation: The reaction is started by the addition of ATP (often radiolabeled with ³²P or ³³P). The plate is then incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination: The reaction is stopped by adding a solution such as phosphoric acid.

-

Quantification: The amount of phosphorylated substrate is measured. If using radiolabeled ATP, the phosphorylated peptides are captured on a filter membrane, and radioactivity is quantified using a scintillation counter. Alternatively, luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption can be used.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each drug concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

Objective: To measure the effect of this compound-HQPA on the proliferation and viability of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MOLM13 leukemia cells) are seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere or stabilize overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound-HQPA (e.g., ranging from 0.1 nM to 10 µM) or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay. For example, a resazurin-based reagent (like CellTiter-Blue®) or an ATP-based luminescence reagent (like CellTiter-Glo®) is added to each well.

-

Data Acquisition: After a short incubation with the reagent, the absorbance or luminescence is read using a plate reader.

-

IC50 Determination: The results are normalized to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated by plotting the normalized data against the log of the drug concentration and fitting to a dose-response curve.[7]

Western Blot for Phospho-Histone H3 Analysis

Objective: To detect the pharmacodynamic effect of this compound-HQPA by measuring the level of phosphorylated Histone H3 (Ser10), a direct substrate of Aurora B.

Protocol:

-

Cell Treatment: Cancer cells are treated with this compound-HQPA at various concentrations (e.g., 10 nM) or a vehicle control for a short duration (e.g., 3-6 hours).[2]

-

Cell Lysis: Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of total protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Histone H3 (Ser10). A separate membrane or a stripped and re-probed membrane is incubated with an antibody for total Histone H3 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). A chemiluminescent substrate is added, and the resulting signal is captured using a digital imaging system.

-

Analysis: The intensity of the phospho-Histone H3 band is quantified and normalized to the total Histone H3 or loading control band to determine the relative change in phosphorylation upon drug treatment.

Visualizations

References

- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase I study of the Aurora B kinase inhibitor this compound (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. apexbt.com [apexbt.com]

- 7. ashpublications.org [ashpublications.org]

- 8. axonmedchem.com [axonmedchem.com]

- 9. AZD-1152-HQPA - LKT Labs [lktlabs.com]

- 10. tribioscience.com [tribioscience.com]

- 11. selleckchem.com [selleckchem.com]

Barasertib: A Technical Guide to its Molecular Structure, Properties, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a phosphate prodrug that undergoes rapid conversion in plasma to its active metabolite, this compound-HQPA (AZD2811). This document provides a comprehensive technical overview of this compound's molecular structure, physicochemical properties, mechanism of action, and detailed protocols for its preclinical evaluation. The information presented is intended to support further research and development of this promising anti-cancer agent.

Molecular Structure and Identification

This compound is a pyrazoloquinazoline derivative. Its chemical identity and structure are summarized below.

| Identifier | Value |

| IUPAC Name | 2-(ethyl(3-(4-((5-(2-(3-fluorophenylamino)-2-oxoethyl)-1H-pyrazol-3-yl)amino)quinazolin-7-yloxy)propyl)amino)ethyl dihydrogen phosphate[1] |

| Chemical Formula | C26H31FN7O6P[1] |

| Molecular Weight | 587.54 g/mol [1] |

| CAS Number | 722543-31-9 (free acid)[1] |

| SMILES | CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O[1] |

This compound is administered as a prodrug and is rapidly metabolized in plasma by phosphatases to its active form, this compound-HQPA (defosthis compound).[2]

| Identifier | Value |

| IUPAC Name | 2-(5-((7-(3-(ethyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide |

| Chemical Formula | C26H30FN7O3 |

| Molecular Weight | 507.56 g/mol |

| CAS Number | 722544-51-6[3] |

| SMILES | CCN(CCO)CCCOC1=CC2=C(C=C1)N=CN=C2NC3=NNC(=C3)CC(=O)NC4=CC=CC(F)=C4 |

Physicochemical Properties

| Property | This compound | This compound-HQPA |

| Molecular Weight | 587.54 g/mol [1] | 507.56 g/mol [3] |

| Appearance | Solid powder[4] | Powder[3] |

| Solubility | Soluble in DMSO, insoluble in water.[4] | Soluble in DMSO (≥ 22 mg/mL); insoluble in water (< 0.1 mg/mL).[3] |

Mechanism of Action and Signaling Pathway

This compound-HQPA is a highly potent and selective inhibitor of Aurora B kinase, with a reported IC50 of 0.37 nM in cell-free assays.[5] It exhibits approximately 3700-fold greater selectivity for Aurora B over Aurora A.[6] Aurora B is a serine/threonine kinase that plays a critical role in chromosome segregation and cytokinesis.

Inhibition of Aurora B by this compound-HQPA disrupts the chromosomal passenger complex, leading to defects in mitotic spindle checkpoint function, improper chromosome alignment, and ultimately, failed cytokinesis. This results in the formation of polyploid cells, which can subsequently undergo apoptosis.[7]

Experimental Protocols

In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay and is adapted for the evaluation of this compound-HQPA.

Objective: To determine the in vitro inhibitory activity of this compound-HQPA against Aurora B kinase.

Materials:

-

Recombinant human Aurora B kinase

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound-HQPA

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound-HQPA in kinase buffer.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of diluted this compound-HQPA or vehicle control.

-

Add 2 µL of Aurora B kinase solution.

-

Add 2 µL of a substrate/ATP mix (containing MBP and ATP).

-

Incubate the plate at 30°C for 60 minutes.[8]

-

-

ADP Detection:

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound-HQPA and determine the IC50 value.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 6. rsc.org [rsc.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. promega.co.uk [promega.co.uk]

An In-Depth Technical Guide to AZD1152-HQPA: The Active Metabolite of Barasertib

Introduction

AZD1152-HQPA, also known as Barasertib-HQPA, is the biologically active metabolite of the prodrug this compound (AZD1152).[1][2] this compound is a dihydrogen phosphate prodrug that is rapidly converted in plasma to AZD1152-HQPA.[3][4] This small molecule is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[5][6] Overexpression of Aurora B kinase is common in many human cancers, making it a promising therapeutic target.[7][8] AZD1152-HQPA has been evaluated in numerous preclinical and clinical studies for the treatment of various malignancies, particularly hematological cancers like acute myeloid leukemia (AML) and solid tumors.[1][9][10]

Mechanism of Action

AZD1152-HQPA functions as a reversible, ATP-competitive inhibitor of Aurora B kinase.[6] Aurora B is a serine/threonine kinase and a critical component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division.[8]

By selectively inhibiting Aurora B, AZD1152-HQPA disrupts several key mitotic processes:

-

Inhibition of Histone H3 Phosphorylation: A primary substrate of Aurora B is histone H3 at serine 10 (H3S10). AZD1152-HQPA effectively suppresses the phosphorylation of histone H3, a critical step for chromosome condensation during mitosis.[1][11][12]

-

Disruption of Mitosis: Inhibition of Aurora B leads to defects in chromosome alignment and segregation.[3][13]

-

Induction of Polyploidy: Cells treated with AZD1152-HQPA often fail to complete cytokinesis (the final step of cell division), leading to endoreduplication and the formation of polyploid cells with ≥4N DNA content.[1][4][6]

-

Apoptosis: The ultimate fate of cancer cells following treatment with AZD1152-HQPA is often apoptosis (programmed cell death), which is induced after the failure of mitosis.[4][5][14]

The cellular response to AZD1152-HQPA can be influenced by the p53 status of the tumor cells, which may determine whether cells undergo apoptosis or primarily become polyploid.[1][15]

Quantitative Data

The following tables summarize the key quantitative metrics for AZD1152-HQPA, including its kinase selectivity and its efficacy in various cancer cell lines.

Table 1: Kinase Inhibitory Potency of AZD1152-HQPA

| Kinase | IC₅₀ | Kᵢ | Selectivity (Fold) vs. Aurora B |

| Aurora B | 0.37 nM[5][14][16] | 0.36 nM[3][4][17] | 1 |

| Aurora A | 1368 nM[1][18] | 1369 nM[3][4][17] | ~3700 |

| Aurora C | - | 17.0 nM[16][17] | ~47 |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: In Vitro Efficacy of AZD1152-HQPA in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Assay Type | IC₅₀ |

| PALL-2 | Philadelphia chromosome–positive ALL | ³H-Thymidine Uptake | ~5 nM |

| MOLM13 | Acute Monocytic Leukemia | ³H-Thymidine Uptake | ~12 nM |

| MV4-11 | Biphenotypic Leukemia | ³H-Thymidine Uptake | ~8 nM |

| MOLM13 | Acute Monocytic Leukemia | Clonogenic Growth | 1 nM |

| MV4-11 | Biphenotypic Leukemia | Clonogenic Growth | 2.8 nM |

Data compiled from studies on various human leukemia cells.[1][18]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating the effects of AZD1152-HQPA.

Cell Proliferation Assay (³H-Thymidine Uptake)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Leukemia cells are seeded in 96-well plates at a specified density.

-

Drug Treatment: Cells are cultured in the presence of various concentrations of AZD1152-HQPA (e.g., 1-100 nM) or a vehicle control for a set period, typically 48 hours.[1]

-

Radiolabeling: ³H-thymidine is added to the culture medium for the final 6 hours of incubation.

-

Harvesting and Measurement: Cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of AZD1152-HQPA that induces 50% growth inhibition (IC₅₀) is calculated from the dose-response curves.[1]

Clonogenic (Colony Formation) Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony.

-

Cell Preparation: A single-cell suspension is prepared from the desired cancer cell line (e.g., MOLM13, MV4-11).[1]

-

Plating: Cells are placed in 24-well plates containing a semi-solid medium. Prior to adding the cells, AZD1152-HQPA (e.g., 1-10 nM) or a control diluent is added to the wells.[1]

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for approximately 10 days to allow for colony formation.[1]

-

Colony Counting: Colonies are stained and counted manually or using an automated colony counter.

-

Analysis: The IC₅₀ for clonogenic growth is determined by comparing the number of colonies in treated wells to the control wells.[1]

Flow Cytometry for Cell Cycle and Phospho-Histone H3 Analysis

Flow cytometry is used to analyze the cell cycle distribution and the phosphorylation status of intracellular proteins.

-

Cell Treatment: Cells (e.g., MOLM13, MV4-11) are exposed to AZD1152-HQPA (e.g., 10 nM) for a specified duration (e.g., 24 hours).[1]

-

Fixation and Permeabilization: Cells are harvested, washed, and then fixed and permeabilized to allow antibodies to access intracellular targets.

-

Antibody Staining: For phospho-histone H3 (p-H3) analysis, cells are incubated with a fluorescently-labeled antibody specific for phosphorylated Histone H3 on Serine 10.[1][11]

-

DNA Staining: For cell cycle analysis, cells are stained with a DNA-intercalating dye such as propidium iodide (PI).

-

Data Acquisition: Samples are analyzed on a flow cytometer. The fluorescence intensity of the p-H3 antibody indicates the level of histone H3 phosphorylation, while the PI signal is proportional to the DNA content, allowing for cell cycle phase determination (G1, S, G2/M, and polyploidy).[1][6]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Caption: Prodrug activation and mechanism of action of AZD1152-HQPA.

Caption: Experimental workflow for in vitro evaluation of AZD1152-HQPA.

Caption: Logical relationship of Aurora B kinase functions in mitosis.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Phase I study of the Aurora B kinase inhibitor this compound (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 4. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancerdiagnosisprognosis.org [cancerdiagnosisprognosis.org]

- 8. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 9. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of this compound (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The selective Aurora B kinase inhibitor AZD1152 as a novel treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C26H31FN7O6P | CID 11497983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 17. apexbt.com [apexbt.com]

- 18. cancer-research-network.com [cancer-research-network.com]

Barasertib: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib, also known as AZD1152, is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a phosphate prodrug that is rapidly converted in plasma to its active moiety, this compound-hQPA (AZD1152-HQPA).[1] This document provides a comprehensive technical overview of this compound's molecular targets, its impact on cellular signaling pathways, and detailed protocols for key experimental procedures used in its characterization.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Aurora B kinase. This inhibition disrupts the proper execution of mitosis, leading to defects in chromosome alignment and segregation.[2] Consequently, cells fail to complete cytokinesis, resulting in endoreduplication and the formation of polyploid cells, which subsequently undergo apoptosis.[2][3]

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound's active form, this compound-hQPA, has been quantified against its primary targets and in various cancer cell lines.

| Target | Parameter | Value | Notes |

| Aurora B Kinase | IC50 | 0.37 nM | Cell-free assay[3] |

| Aurora B Kinase | Ki | 0.36 nM | [2] |

| Aurora A Kinase | Ki | 1369 nM | Demonstrates >3000-fold selectivity for Aurora B over Aurora A.[4] |

| Aurora C Kinase | Ki | 17.0 nM | [4] |

Table 1: Inhibitory Activity of this compound-hQPA against Aurora Kinases.

| Cell Line | Cancer Type | IC50 (nM) |

| HL-60 | Acute Myeloid Leukemia | 3 - 40 |

| NB4 | Acute Myeloid Leukemia | 3 - 40 |

| MOLM13 | Acute Myeloid Leukemia | 3 - 40 |

| PALL-2 | Acute Lymphoblastic Leukemia | 3 - 40 |

| MV4-11 | Biphenotypic Leukemia | 3 - 40 |

| EOL-1 | Eosinophilic Leukemia | 3 - 40 |

| K562 | Chronic Myeloid Leukemia | 3 - 40 |

| SCLC (sensitive) | Small Cell Lung Cancer | < 50 |

| Gastric Cancer Cells | Gastric Cancer | Dose-dependent |

Table 2: In Vitro Cellular Potency of this compound-hQPA. [5][6]

Signaling Pathways Modulated by this compound

Mitotic Progression and Checkpoint Control

The primary signaling pathway targeted by this compound is the mitotic checkpoint, regulated by Aurora B kinase. Inhibition of Aurora B disrupts the chromosomal passenger complex (CPC), leading to a cascade of mitotic errors.

Caption: this compound's inhibition of Aurora B kinase disrupts mitotic events, leading to polyploidy and apoptosis.

Glucose Metabolism in Gastric Cancer

Recent studies have unveiled a novel role for this compound in the regulation of glucose metabolism in gastric cancer cells. This pathway involves the induction of Ribosomal Protein S7 (RPS7), which in turn suppresses the proto-oncogene c-Myc.

Caption: this compound inhibits glucose metabolism in gastric cancer cells via the RPS7/c-Myc signaling axis.[7]

Experimental Protocols

In Vitro Aurora B Kinase Assay

This protocol assesses the direct inhibitory effect of this compound-hQPA on Aurora B kinase activity.

Workflow:

Caption: Workflow for the in vitro Aurora B kinase inhibition assay.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant Aurora B-INCENP complex, a suitable peptide substrate, and varying concentrations of this compound-hQPA.

-

Initiation: Start the kinase reaction by adding a reaction mix containing 25 mM Tris-HCl, 12.7 mM KCl, 2.5 mM NaF, 0.6 mM dithiothreitol, 6.25 mM MnCl2, 15 μM ATP, and 0.2 μCi [γ-33P]ATP.[8]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[8]

-

Termination: Stop the reaction by adding 100 μL of 20% v/v orthophosphoric acid.[8]

-

Detection: Capture the phosphorylated peptide substrate on a P30 filtermat. Measure the incorporation of 33P using a beta plate counter to determine the extent of kinase inhibition.[8]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Culture cancer cells to logarithmic growth phase and treat with varying concentrations of this compound-hQPA for 24-72 hours.

-

Cell Harvest: Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) in PBS.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases, as well as any polyploid populations.

Western Blotting for Phospho-Histone H3

This protocol detects the phosphorylation status of Histone H3 at Serine 10, a direct substrate of Aurora B kinase.

Methodology:

-

Cell Lysis: Treat cells with this compound-hQPA (e.g., 3 µM for 3 hours for leukemia cells) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 10-25 µg of protein per lane on a 15% polyacrylamide gel and transfer to a PVDF membrane.[9]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) (e.g., Cat# PA5-17869, Thermo Fisher Scientific) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).[11]

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 70-300 mm³). Randomize mice into treatment and control groups.[12]

-

Drug Administration: Administer this compound via intraperitoneal injection (e.g., 25 mg/kg daily) or subcutaneous osmotic minipump (e.g., 150 mg/kg/day for 48 hours).[13] The control group receives a vehicle solution.

-

Tumor Measurement: Measure tumor dimensions with calipers up to three times a week and calculate tumor volume using the formula: (length x width²) / 2.[12]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers such as phospho-Histone H3 levels and DNA content by flow cytometry.[13]

Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in cancer cells.

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of this compound in glucose-free medium for a specified time.

-

2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to the wells and incubate.

-

Measurement: After incubation, wash the cells to remove excess 2-NBDG. Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer to quantify glucose uptake.

Conclusion

This compound is a highly specific and potent inhibitor of Aurora B kinase that disrupts mitosis, leading to cancer cell death. Its mechanism of action is well-characterized, and its efficacy has been demonstrated in a wide range of preclinical models. Furthermore, emerging evidence suggests a role for this compound in modulating cancer cell metabolism. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other Aurora B kinase inhibitors in cancer research and drug development.

References

- 1. Phase I study of the Aurora B kinase inhibitor this compound (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora kinase B inhibitor this compound (AZD1152) inhibits glucose metabolism in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 10. Phospho-Histone H3 (Ser10) Polyclonal Antibody (PA5-17869) [thermofisher.com]

- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 13. spandidos-publications.com [spandidos-publications.com]

The Pharmacodynamics of Barasertib: A Technical Guide for Cancer Researchers

An in-depth examination of the mechanism of action, cellular effects, and experimental evaluation of the Aurora B kinase inhibitor, Barasertib (AZD1152), in oncology.

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a potent and selective inhibitor of Aurora B kinase, for researchers, scientists, and drug development professionals. This compound is a prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA.[1][2] This document details its molecular mechanism, impact on cancer cell biology, and methodologies for its preclinical evaluation.

Mechanism of Action: Targeting Mitotic Progression

This compound exerts its anticancer effects by primarily targeting Aurora B kinase, a key regulator of mitosis.[3][4] Aurora B is a serine/threonine kinase that plays a critical role in chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint, and cytokinesis.[5][6]

Inhibition of Aurora B Kinase Activity: this compound, in its active form AZD1152-HQPA, is a highly potent and selective ATP-competitive inhibitor of Aurora B kinase.[1][5] This selectivity is crucial for its therapeutic window, as it displays significantly less activity against Aurora A kinase.[1][7] The inhibition of Aurora B kinase by this compound disrupts its ability to phosphorylate key substrates, leading to a cascade of mitotic errors. A primary and measurable pharmacodynamic marker of this compound activity is the inhibition of histone H3 phosphorylation at serine 10, a direct substrate of Aurora B kinase.[1][8]

The following diagram illustrates the central role of Aurora B kinase in mitosis and the inhibitory action of this compound.

Cellular Effects in Cancer

The inhibition of Aurora B kinase by this compound leads to a series of distinct and measurable effects on cancer cells, ultimately culminating in cell death.

2.1. Endoreduplication and Polyploidy: A hallmark of Aurora B kinase inhibition is the failure of cytokinesis, the final step of cell division.[9] This leads to endoreduplication, where cells replicate their DNA without dividing, resulting in the formation of large, polyploid cells with ≥4N DNA content.[1][8] This aberrant cell cycle progression is a key indicator of this compound's on-target activity.

2.2. Cell Cycle Arrest: Treatment with this compound induces a significant G2/M phase cell cycle arrest.[9][10] This is a direct consequence of the disruption of mitotic processes and the activation of the spindle assembly checkpoint.

2.3. Induction of Apoptosis: Following prolonged mitotic arrest and the formation of polyploid cells, cancer cells often undergo apoptosis.[1][4][8] this compound has been shown to induce apoptosis in a variety of cancer cell lines, including those from hematologic malignancies and solid tumors.[11][12]

2.4. Inhibition of Cell Proliferation: The culmination of these cellular effects is a potent inhibition of cancer cell proliferation.[10] this compound has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines.[5]

Quantitative Pharmacodynamic Data

The potency of this compound has been quantified in numerous preclinical studies. The following tables summarize key inhibitory concentrations and constants.

Table 1: In Vitro Kinase Inhibitory Activity of AZD1152-HQPA

| Target Kinase | Ki (nM) | IC50 (nM) | Selectivity (fold vs. Aurora B) |

| Aurora B | 0.36[1][3] | 0.37[5][6] | 1 |

| Aurora A | 1369[1][3] | 1368[6][13] | >3700 |

| Aurora C | 17.0[3] | - | ~47 |

| FLT3-ITD | - | - | - |

Table 2: In Vitro Anti-proliferative Activity of this compound (AZD1152-HQPA) in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |

| Small-Cell Lung Cancer (SCLC) | Panel of 23 lines | <50 (in 9 sensitive lines) | [14] |

| Acute Myeloid Leukemia (AML) | MOLM13, MV4-11 | 1 - 2.8 | [6] |

| Various Leukemia Lines | - | 3 - 40 | [6][13] |

| Breast Cancer | Panel of lines | 8 - 125 | [10] |

| Colon Cancer | HCT116 | - | [9] |

| Pancreatic Cancer | MiaPaCa-2 | - | [9] |

| Multiple Myeloma | NCI-H929, U266, OPM-2, MM.1S, RPMI 8226 | Variable, with RPMI 8226 and MM.1S being more sensitive | [7] |

Experimental Protocols

To assess the pharmacodynamics of this compound in a laboratory setting, a series of well-established in vitro assays are typically employed.

4.1. Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Objective: To determine the IC50 value of this compound in a given cancer cell line.

-

Methodology:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or AZD1152-HQPA) for a specified period (e.g., 72 hours).

-

Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, respectively, using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and plot the data to determine the IC50 value.

-

4.2. Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the effect of this compound on cell cycle distribution.

-

Methodology:

-

Treat cancer cells with this compound at various concentrations for a defined time (e.g., 24, 48 hours).

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in G1, S, and G2/M phases, as well as the polyploid population (>4N).

-

4.3. Apoptosis Assay by Annexin V/Propidium Iodide Staining

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them with binding buffer.

-

Resuspend the cells in a solution containing FITC-conjugated Annexin V and propidium iodide.

-

Incubate in the dark and analyze by flow cytometry.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

4.4. Western Blotting for Phospho-Histone H3

-

Objective: To measure the inhibition of Aurora B kinase activity.

-

Methodology:

-

Treat cells with this compound for a short duration (e.g., 1-3 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for phospho-histone H3 (Ser10).

-

Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

-

Normalize the signal to a loading control (e.g., total histone H3 or β-actin).

-

The following diagram outlines a typical experimental workflow for evaluating the in vitro pharmacodynamics of this compound.

Clinical Pharmacodynamics and Biomarkers

Clinical studies of this compound have been conducted in patients with advanced solid tumors and acute myeloid leukemia.[15][16][17] The dose-limiting toxicity is primarily hematological, with neutropenia being the most common adverse event.[16][17] In a Phase II study in elderly AML patients, this compound demonstrated a significant improvement in the objective complete response rate compared to low-dose cytosine arabinoside.[2]

Preclinical data suggests that tumors with high cMYC amplification or gene expression may be particularly sensitive to this compound, indicating a potential predictive biomarker.[4][14] Further clinical investigation is needed to validate these findings and to identify patient populations most likely to benefit from Aurora B kinase inhibition.

Conclusion

This compound is a potent and selective inhibitor of Aurora B kinase with a well-defined mechanism of action that leads to mitotic catastrophe, polyploidy, and apoptosis in cancer cells. Its pharmacodynamic effects can be reliably measured through a series of in vitro and in vivo assays, with the inhibition of histone H3 phosphorylation serving as a key biomarker of target engagement. This technical guide provides a foundational understanding of this compound's pharmacodynamics, offering valuable insights for researchers and clinicians working to advance cancer therapeutics.

References

- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 2. Stage I of Phase II study assessing efficacy, safety and tolerability of this compound (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Aurora Kinase B Inhibitor this compound Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Alisertib and this compound Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.qub.ac.uk [pure.qub.ac.uk]

- 9. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of this compound (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholars.mssm.edu [scholars.mssm.edu]

- 17. Phase I study of this compound (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Aurora B Kinase in Mitosis and Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora B kinase, a crucial serine/threonine kinase, is a pivotal regulator of cell division. As a member of the chromosomal passenger complex (CPC), it ensures the fidelity of mitosis, a process fundamental to life, yet one whose deregulation is a hallmark of cancer. This technical guide provides a comprehensive overview of Aurora B kinase's function in mitosis, its role in tumorigenesis, and its emergence as a significant target for cancer therapeutics. We will delve into the molecular pathways it governs, present quantitative data on its expression and inhibition, and provide detailed experimental protocols for its study.

The Role of Aurora B Kinase in Mitosis

Aurora B kinase is a master conductor of the intricate choreography of mitosis. Its spatiotemporal activity is tightly regulated, ensuring that chromosomes are accurately segregated into daughter cells. Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[1][2] This complex dynamically localizes to different structures throughout mitosis, allowing Aurora B to phosphorylate a multitude of substrates at the right time and place.[2][3]

Key Functions in Mitosis:

-

Chromosome Condensation and Cohesion: In prophase, Aurora B phosphorylates Histone H3 at Serine 10 (H3S10), a modification critical for chromosome condensation.[4][5] It also plays a role in regulating the cohesin complex, which holds sister chromatids together until anaphase.[6]

-

Correction of Kinetochore-Microtubule Attachments: During prometaphase and metaphase, the CPC localizes to the centromeres. Here, Aurora B acts as a tension sensor. If a kinetochore is improperly attached to microtubules from the same spindle pole (syntelic attachment), the lack of tension allows Aurora B to phosphorylate components of the kinetochore, destabilizing the incorrect attachment and allowing for a correct, bipolar attachment to form.[7]

-

Spindle Assembly Checkpoint (SAC): Aurora B is a critical component of the SAC, a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[4] It contributes to the recruitment of checkpoint proteins to unattached kinetochores, thereby inhibiting the anaphase-promoting complex/cyclosome (APC/C) and delaying mitotic exit.

-

Cytokinesis: Following anaphase, the CPC relocates to the central spindle and midbody. Here, Aurora B phosphorylates key substrates involved in the formation and function of the contractile ring, which ultimately divides the cell in two.[4]

Aurora B Kinase in Cancer

The precise regulation of mitosis is paramount for maintaining genomic stability. Given its central role in this process, it is not surprising that the deregulation of Aurora B kinase is frequently observed in human cancers and is often associated with a poor prognosis.[4][8]

Overexpression in Various Cancers:

Numerous studies have documented the overexpression of Aurora B in a wide range of solid tumors and hematological malignancies, including:

-

Breast Cancer: Elevated Aurora B expression is correlated with poor prognosis and chemoresistance in breast cancer patients.[8][9][10]

-

Lung Cancer: Overexpression of Aurora B is a frequent event in non-small cell lung cancer (NSCLC) and is associated with higher tumor grade and lymph node invasion.[11][12][13][14][15]

-

Colorectal Cancer: High levels of nuclear Aurora B are linked to lymph node metastasis in colorectal cancer.[5][16][17]

-

Other Cancers: Overexpression has also been reported in ovarian, gastric, prostate, and thyroid cancers, among others.[4][16]

Consequences of Deregulation:

Overexpression of Aurora B can lead to mitotic errors, including chromosome missegregation and aneuploidy, which are hallmarks of cancer.[18] Paradoxically, while essential for mitosis, excessive Aurora B activity can override the spindle assembly checkpoint, allowing cells with abnormal chromosome numbers to continue dividing, thus promoting tumorigenesis.[4]

Therapeutic Targeting of Aurora B Kinase

The frequent overexpression of Aurora B in tumors and its critical role in cell division make it an attractive target for cancer therapy. A number of small molecule inhibitors targeting Aurora B have been developed and are in various stages of preclinical and clinical development.

Quantitative Data: Aurora B Inhibitors

The following tables summarize the in vitro efficacy of several key Aurora B inhibitors across a panel of cancer cell lines.

Table 1: IC50 Values of Barasertib (AZD1152) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H82 | Small Cell Lung Cancer | 1 |

| SK-N-BE(2) | Neuroblastoma | 1 |

| HER18 (MCF-7 derivative) | Breast Cancer | 20 |

| U87-MG | Glioblastoma | 25 |

| U87-MGshp53 | Glioblastoma (p53 deficient) | 50 |

| HCT116 | Colorectal Cancer | ~30 (effective concentration) |

| Various Breast Cancer Lines | Breast Cancer | 8 - 125 |

Data sourced from multiple preclinical studies.[19][20][21][22]

Table 2: IC50 Values of Tozasertib (VX-680) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| CAL-62 | Anaplastic Thyroid Cancer | 25 - 150 |

| 8305C | Anaplastic Thyroid Cancer | 25 - 150 |

| 8505C | Anaplastic Thyroid Cancer | 25 - 150 |

| BHT-101 | Anaplastic Thyroid Cancer | 25 - 150 |

| HT29 | Colorectal Cancer | 260 (for necroptosis inhibition) |

Data sourced from multiple preclinical studies.[23][24][25][26]

Table 3: IC50 Values of Other Aurora B Inhibitors

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) |

| GSK1070916 | A549 | Lung Cancer | 7 |

| GSK1070916 | >100 human tumor cell lines | Various | <10 |

| SP-96 | MDA-MB-468 | Triple-Negative Breast Cancer | 0.316 |

Data sourced from multiple preclinical studies.[27][28]

Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Aurora B kinase. Below are protocols for key experiments.

Immunofluorescence Staining for Aurora B Localization

This protocol allows for the visualization of the subcellular localization of Aurora B during different phases of the cell cycle.

Methodology:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular proteins.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to Aurora B, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Aurora B localization will be visible in the color of the secondary antibody's fluorophore, while the nuclei will be visible with the DAPI stain.[29][30][31][32]

Co-Immunoprecipitation (Co-IP) to Study Protein Interactions

This protocol is used to identify proteins that interact with Aurora B, such as other members of the CPC.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody specific for Aurora B to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting proteins (e.g., INCENP, Survivin) or send for mass spectrometry analysis to identify novel interactors.

Cell Cycle Analysis for Polyploidy

Inhibition of Aurora B often leads to cytokinesis failure, resulting in polyploid cells. This can be quantified using flow cytometry.

Methodology:

-

Cell Treatment: Treat cells with an Aurora B inhibitor (e.g., this compound) or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.

-

Data Analysis: Generate a histogram of DNA content. Diploid cells will show peaks at 2N (G1 phase) and 4N (G2/M phase). Polyploid cells will have DNA content greater than 4N (e.g., 8N, 16N). Quantify the percentage of cells in each population.

Conclusion

Aurora B kinase stands as a guardian of mitotic fidelity, and its dysregulation is a common thread in the fabric of many cancers. Its multifaceted roles in chromosome segregation and cytokinesis, coupled with its frequent overexpression in tumors, have solidified its position as a prime target for anticancer drug development. The ongoing clinical evaluation of Aurora B inhibitors offers hope for new therapeutic strategies. A thorough understanding of its complex signaling network and the continued development of robust experimental methodologies will be instrumental in fully realizing the therapeutic potential of targeting this master regulator of cell division.

References

- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drivers of the Chromosomal Passenger Complex [thermofisher.com]

- 3. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 4. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AURKB promotes colorectal cancer progression by triggering the phosphorylation of histone H3 at serine 10 to activate CCNE1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AURKB aurora kinase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 8. Elevated Aurora B expression contributes to chemoresistance and poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated Aurora B expression contributes to chemoresistance and poor prognosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relation of AURKB over-expression to low survival rate in BCRA and reversine-modulated aurora B kinase in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overexpression of aurora B kinase (AURKB) in primary non-small cell lung carcinoma is frequent, generally driven from one allele, and correlates with the level of genetic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. The expression and prognosis for Aurora kinases in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The expression and prognosis for Aurora kinases in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression and clinical significance of AURKB gene in lung adenocarcinoma: Analysis based on the data-mining of bioinformatic database - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nuclear Aurora B and cytoplasmic Survivin expression is involved in lymph node metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synergistic inhibition of colorectal cancer progression by silencing Aurora A and the targeting protein for Xklp2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. selleckchem.com [selleckchem.com]

- 25. researchgate.net [researchgate.net]

- 26. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer [mdpi.com]

- 29. home.sandiego.edu [home.sandiego.edu]

- 30. sites.uclouvain.be [sites.uclouvain.be]

- 31. scbt.com [scbt.com]

- 32. researchgate.net [researchgate.net]

Barasertib effect on cell cycle progression

An In-depth Technical Guide on the Effect of Barasertib on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (AZD1152) is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound impacts cell cycle progression, leading to mitotic arrest, polyploidy, and apoptosis in cancer cells. The document details the core signaling pathways, presents quantitative data from various studies, outlines key experimental protocols for investigating its effects, and provides visual diagrams to illustrate complex biological processes and workflows.

Introduction to this compound and Aurora B Kinase

This compound (AZD1152) is a phosphate prodrug that is rapidly converted in vivo to its active moiety, AZD1152-HQPA (or this compound-HQPA).[1][2] This active compound is a highly selective, ATP-competitive inhibitor of Aurora B kinase.[1][2] Aurora B is a member of the serine/threonine kinase family and a critical component of the chromosomal passenger complex (CPC). The CPC plays an essential role in orchestrating key mitotic events, including chromosome condensation, proper kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) activation, and cytokinesis.[3][4][5] Dysregulation and overexpression of Aurora B are common in various cancers and are often associated with poor prognosis, making it an attractive target for anticancer therapy.[3]

Core Mechanism of Action on Cell Cycle Progression

This compound exerts its potent anti-tumor effects by disrupting the fundamental processes of mitosis through the inhibition of Aurora B kinase.

-

Inhibition of Histone H3 Phosphorylation: One of the primary downstream targets of Aurora B is histone H3 at serine 10 (H3S10). Phosphorylation of H3S10 is crucial for chromosome condensation during prophase. This compound treatment leads to a rapid and transient suppression of histone H3 phosphorylation.[1][4][6] This event often precedes major perturbations in the cell cycle.[4][6]

-

Disruption of Mitosis: By inhibiting Aurora B, this compound causes chromosome misalignment on the metaphase plate and prevents the proper functioning of the spindle assembly checkpoint.[1] This leads to an inability of the cell to complete mitosis correctly.

-

G2/M Phase Arrest and Mitotic Catastrophe: The immediate consequence of mitotic disruption is a prominent cell cycle arrest in the G2/M phase.[7][8][9][10] Unable to satisfy the mitotic checkpoints, cells often undergo a transient mitotic arrest before exiting mitosis without proper cell division, a process known as mitotic slippage or catastrophe.[7][11]

-

Induction of Polyploidy and Apoptosis: Following aberrant mitosis, cells frequently fail cytokinesis and re-enter the S-phase of the cell cycle, leading to endoreduplication and the accumulation of a polyploid cell population (with DNA content of 4N, 8N, or greater).[3][4][7][12] This induction of polyploidy is a hallmark of Aurora B inhibition.[3] Ultimately, this genomic instability and mitotic failure can trigger apoptosis (programmed cell death), leading to a reduction in cancer cell viability.[1][6][12][13]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on cell cycle distribution and protein expression in different cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Phase Distribution

| Cell Line | Cancer Type | This compound Conc. | Duration (hrs) | % Cells in G2/M | % Polyploid Cells (>4N) | Reference |

| MOLM13 | Acute Myeloid Leukemia | 1-10 nM | 48 | Dose-dependent increase in 4N/8N population | - | [12] |

| PALL-2 | Acute Myeloid Leukemia | 1-10 nM | 48 | Dose-dependent increase in 4N/8N population | - | [12] |

| T47D | Breast Cancer | 50 nM | 48 | Significant accumulation in G2/M | Increase after 72-96h | [8] |

| T47D (Fulvestrant Resistant) | Breast Cancer | 50 nM | 48 | Significant accumulation in G2/M | Increase in SubG1 (apoptosis) after 72-96h | [8] |

| NB4 | Acute Myeloid Leukemia | 0.01 µM | 48 | Significant increase in 4N | Significant increase | [4] |

| IMR5 | Neuroblastoma | Dose-dependent | 24-48 | Increase in 4N and 8N populations | Increase in 8N population | [9][10] |

| SK-N-BE(2c) | Neuroblastoma | Dose-dependent | 24-48 | Increase in 4N and 8N populations | Increase in 8N population | [9][10] |

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Cancer Type | This compound Conc. | Duration (hrs) | Protein Change | Reference |

| Kasumi-1 | Acute Myeloid Leukemia | 20-500 nM | 12 | p53 ↑, p21 ↑, p27 ↑, cdc2-p34 ↓ | [14] |

| Skno-1 | Acute Myeloid Leukemia | 20-500 nM | 12 | p53 ↑, p21 ↑, p27 ↑, cdc2-p34 ↓ | [14] |

| IMR5 (TP53 wild-type) | Neuroblastoma | Dose-dependent | 24-48 | p-Histone H3 ↓, TP53 ↑, CDKN1A (p21) ↑ | [15] |

| SK-N-BE(2c) (TP53 mutant) | Neuroblastoma | Dose-dependent | 24-48 | p-Histone H3 ↓, No change in TP53/CDKN1A | [15] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 5 µM | 72 | No significant change in Cyclin B1 | [7] |

Detailed Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Maintenance: Culture desired cancer cell lines (e.g., MOLM13, T47D, H82) in the recommended medium (e.g., RPMI-1640) supplemented with 5-10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]

-

Drug Preparation: Prepare a stock solution of this compound-HQPA (the active metabolite used for in vitro studies) in dimethyl sulfoxide (DMSO).[3] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for experiments.

-

Treatment: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight (for adherent lines). Replace the medium with a fresh medium containing the desired concentrations of this compound-HQPA or a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for the specified time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on DNA content.[16][17]

-

Cell Harvesting: After treatment, harvest suspension cells by centrifugation. For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Collect cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet (typically 1 x 10⁶ cells) in 200-500 µL of PBS. While gently vortexing, add 2-5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[17][18]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[18]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission in the appropriate detector (typically ~617 nm).

-

Data Analysis: Gate on the single-cell population to exclude doublets and debris. Generate a histogram of DNA content (PI fluorescence intensity). Use cell cycle analysis software (e.g., MultiCycle AV) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1 (2N DNA), S (between 2N and 4N DNA), G2/M (4N DNA), and >4N (polyploid) phases.[16]

Western Blotting for Cell Cycle Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation.[15][19]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) or Triton X-100 lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[3][19]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard assay such as the bicinchoninic acid (BCA) or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Histone H3, p53, Cyclin B1) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3]

-

Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

Visualizations of Pathways and Workflows

This compound's Core Signaling Pathway

References

- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 2. Phase I study of the Aurora B kinase inhibitor this compound (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts | Haematologica [haematologica.org]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Alisertib and this compound Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Aurora Kinase B Inhibitor this compound Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubcompare.ai [pubcompare.ai]

- 17. assaygenie.com [assaygenie.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

Barasertib-Induced Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. Its mechanism of action involves the disruption of normal mitotic progression, leading to polyploidy and subsequent apoptosis in a variety of tumor cell types. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in this compound-induced apoptosis. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Aurora B kinase is a serine/threonine kinase that plays a critical role in chromosome segregation and cytokinesis.[1] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.[2] this compound is a prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA, which acts as a highly selective ATP-competitive inhibitor of Aurora B kinase.[1][3] By inhibiting Aurora B, this compound disrupts the proper alignment of chromosomes during mitosis, leading to mitotic catastrophe and ultimately, apoptotic cell death.[3][4] This targeted approach makes this compound a promising therapeutic agent for various malignancies, including hematological cancers and solid tumors.[1][5][6]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Aurora B kinase. This inhibition disrupts the chromosomal passenger complex (CPC), leading to a cascade of events that culminate in apoptosis.[1]

The key steps are:

-

Inhibition of Histone H3 Phosphorylation : Aurora B kinase is responsible for the phosphorylation of histone H3 at serine 10, a crucial step for chromosome condensation and segregation. This compound treatment leads to a rapid suppression of this phosphorylation.[6][7]

-

Mitotic Arrest and Polyploidy : The disruption of chromosome segregation leads to a transient mitotic arrest.[4] Cells ultimately exit mitosis without proper cell division (cytokinesis), resulting in the formation of large, polyploid cells with ≥4N DNA content.[3][6]

-